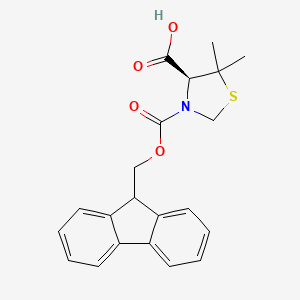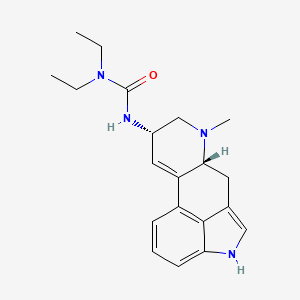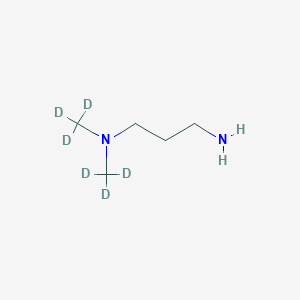
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate is a derivative of Shikimic acid . It has a CAS Number of 143308-74-1 and a molecular weight of 220.22 . Its molecular formula is C9H16O6 .
Molecular Structure Analysis
The molecule contains a total of 32 bonds, including 16 non-H bonds, 2 rotatable bonds, 2 five-membered rings, 1 eight-membered ring, 3 hydroxyl groups, 2 primary alcohols, 1 secondary alcohol, 3 ethers (aliphatic), and 1 Oxolane .properties
CAS RN |
143308-74-1 |
|---|---|
Product Name |
3,4-(Isopropylidenedioxy) Shikimic Acid Methyl Ester Acetate |
Molecular Formula |
C₁₃H₁₈O₆ |
Molecular Weight |
270.28 |
synonyms |
(3R,4S,5R)-7-(Acetyloxy)-3a,6,7,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole-5-carboxylic Acid Methyl Ester; (3R,4S,5R)-5-Hydroxy-3,4-(isopropylidenedioxy)_x000B_-1-cyclohexene-1-carboxylic Acid Methyl Ester Acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



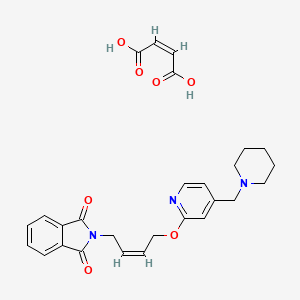
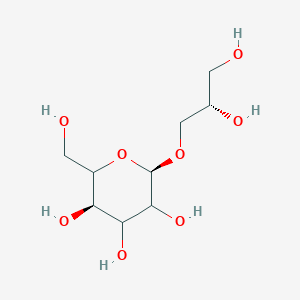
![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)
